molecular formula C20H25ClN6O3 B2913525 8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 895831-47-7

8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2913525
CAS No.: 895831-47-7
M. Wt: 432.91
InChI Key: WSZRNNVDWABYGH-UHFFFAOYSA-N
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Description

8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H25ClN6O3 and its molecular weight is 432.91. The purity is usually 95%.
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Biological Activity

8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, a purine derivative, is of significant interest in pharmacological research due to its potential biological activities. This compound is a member of the piperazine family, which has been extensively studied for various therapeutic applications, including neuropharmacological effects and enzyme inhibition.

  • Molecular Formula : C20H25ClN6O3
  • Molecular Weight : 432.91 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes. Notably, it has been shown to inhibit human acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system. This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease .

1. Acetylcholinesterase Inhibition

Research indicates that derivatives of piperazine, including our compound of interest, demonstrate significant inhibitory effects on AChE. This activity is crucial for developing treatments for neurodegenerative diseases where cholinergic signaling is impaired .

2. Antidiabetic Potential

In studies involving GPR119 agonists, compounds similar to this compound have shown promise in improving glucose tolerance and promoting insulin secretion in models of type 2 diabetes . This suggests that our compound may also possess similar antidiabetic properties.

3. Neuroprotective Effects

The ability of piperazine derivatives to modulate neurotransmitter systems positions them as potential neuroprotective agents. The enhancement of cholinergic activity through AChE inhibition can lead to improved cognitive function and memory retention .

Study on Piperazine Derivatives

A study conducted by Varadaraju et al. (2013) evaluated various piperazine derivatives for their AChE inhibitory activity. The findings indicated that structural modifications significantly influenced the potency and efficacy of these compounds against AChE, suggesting that similar modifications could enhance the biological activity of our compound .

GPR119 Agonist Research

Another study explored the effects of fused-pyrimidine derivatives as GPR119 agonists, revealing that specific structural features contributed to their agonistic activity and metabolic benefits in diabetic models . This research underscores the potential for our compound to exhibit similar therapeutic effects.

Data Summary Table

PropertyValue
Molecular FormulaC20H25ClN6O3
Molecular Weight432.91 g/mol
AChE InhibitionYes
GPR119 Agonist ActivityPotentially positive
Neuroprotective EffectsSuggested

Properties

IUPAC Name

8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN6O3/c1-24-17-16(18(28)23-20(24)29)27(11-12-30-2)19(22-17)26-9-7-25(8-10-26)13-14-3-5-15(21)6-4-14/h3-6H,7-13H2,1-2H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZRNNVDWABYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)Cl)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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